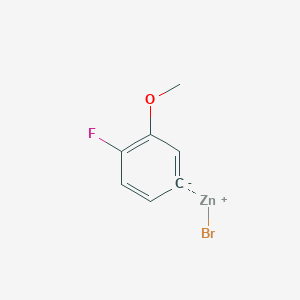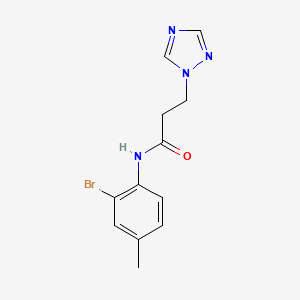
3-Fluoro-4-(5-hexen-1-oxy)phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-FLUORO-4-(5-HEXEN-1-OXY)PHENYLZINC BROMIDE, 0.25 M in THF: is an organozinc reagent commonly used in organic synthesis. This compound is a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions. It is particularly useful in the formation of carbon-carbon bonds, making it a valuable tool in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-FLUORO-4-(5-HEXEN-1-OXY)PHENYLZINC BROMIDE typically involves the reaction of 3-fluoro-4-(5-hexen-1-oxy)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-FLUORO-4-(5-HEXEN-1-OXY)PHENYL BROMIDE+Zn→3-FLUORO-4-(5-HEXEN-1-OXY)PHENYLZINC BROMIDE
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of high-purity reagents to achieve the desired concentration of 0.25 M in THF.
Análisis De Reacciones Químicas
Types of Reactions: 3-FLUORO-4-(5-HEXEN-1-OXY)PHENYLZINC BROMIDE undergoes various types of reactions, including:
Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Negishi coupling.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Carbonyl Compounds: Reactants in addition reactions.
Inert Atmosphere: To prevent oxidation.
Major Products:
Alcohols: Formed from addition reactions with carbonyl compounds.
Coupled Products: Formed from cross-coupling reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used in the formation of carbon-carbon bonds in the synthesis of pharmaceuticals and natural products.
Material Science: Employed in the preparation of advanced materials with specific properties.
Biology and Medicine:
Drug Development: Utilized in the synthesis of potential drug candidates.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Industry:
Polymer Chemistry: Applied in the synthesis of polymers with unique properties.
Agricultural Chemicals: Used in the development of agrochemicals.
Mecanismo De Acción
The mechanism by which 3-FLUORO-4-(5-HEXEN-1-OXY)PHENYLZINC BROMIDE exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can participate in various reactions, such as nucleophilic substitution and addition, by attacking electrophilic centers in other molecules. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparación Con Compuestos Similares
3-FLUORO-4-(5-HEXEN-1-OXY)PHENYLMAGNESIUM BROMIDE: Another organometallic reagent with similar reactivity but different metal center.
3-FLUORO-4-(5-HEXEN-1-OXY)PHENYLLITHIUM: A lithium-based reagent with higher reactivity but less stability.
Uniqueness:
Reactivity: 3-FLUORO-4-(5-HEXEN-1-OXY)PHENYLZINC BROMIDE offers a balance between reactivity and stability, making it suitable for a wide range of reactions.
Stability: More stable than lithium-based reagents, allowing for easier handling and storage.
This compound’s unique combination of reactivity and stability makes it a valuable tool in both academic research and industrial applications.
Propiedades
Fórmula molecular |
C12H14BrFOZn |
|---|---|
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-fluoro-2-hex-5-enoxybenzene-5-ide |
InChI |
InChI=1S/C12H14FO.BrH.Zn/c1-2-3-4-7-10-14-12-9-6-5-8-11(12)13;;/h2,6,8-9H,1,3-4,7,10H2;1H;/q-1;;+2/p-1 |
Clave InChI |
KHYRPYVSWQRWMK-UHFFFAOYSA-M |
SMILES canónico |
C=CCCCCOC1=C(C=[C-]C=C1)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


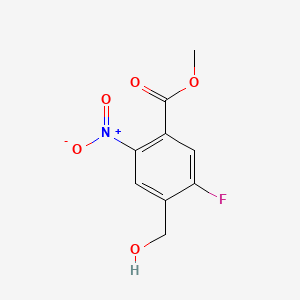

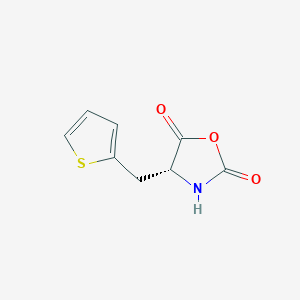

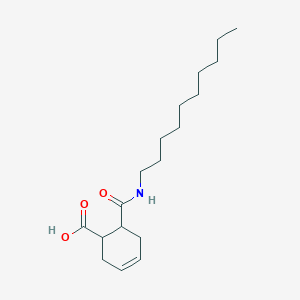


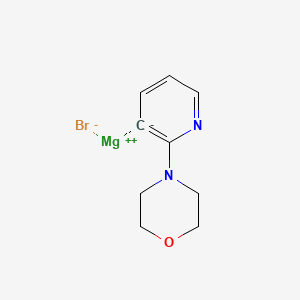
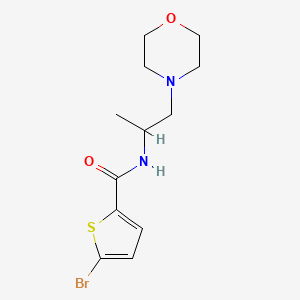
![4-{[(4-Hydroxyphenyl)carbonyl]oxy}benzoic acid](/img/structure/B14895830.png)
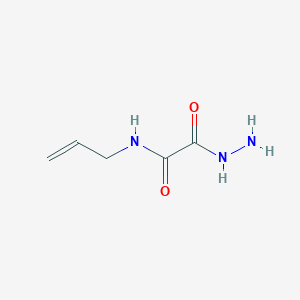
![2-{[3-(Ethoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14895835.png)
